

## Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

**Sodium Danshensu** (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a comprehensive overview of **Sodium Danshensu** dosage and administration protocols for in vivo mouse models, based on peer-reviewed studies.

# Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on **Sodium Danshensu** dosage used in various mouse models.

## Table 1: Sodium Danshensu Dosage in Neurological Disease Models



| Disease<br>Model                               | Mouse<br>Strain | Dosage                  | Administrat<br>ion Route               | Treatment<br>Duration                                   | Key<br>Findings                                                                                   |
|------------------------------------------------|-----------------|-------------------------|----------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Focal<br>Cerebral<br>Ischemia                  | Not Specified   | 700<br>mg/kg/day        | Intraperitonea<br>I (i.p.)             | Daily until<br>sacrifice (up<br>to 21 days)             | Increased<br>neurogenesis<br>and<br>collaterogene<br>sis.[1]                                      |
| Cerebral<br>Ischemia-<br>Reperfusion<br>Injury | Not Specified   | 7.5, 15, or 30<br>mg/kg | Intravenous<br>(i.v.) via tail<br>vein | Single dose                                             | Attenuated pathological changes, reduced necrosis and apoptosis.[2]                               |
| Cerebral<br>Ischemia<br>(MCAO)                 | Not Specified   | Not specified           | Not specified                          | Administered<br>at 1, 3, 6, or 9<br>hours post-<br>MCAO | Wide therapeutic time window; neuroprotecti ve by inhibiting oxidative stress and ferroptosis.[4] |
| Depression<br>(Forced<br>Swimming<br>Test)     | C57BL/6         | 5, 10, or 30<br>mg/kg   | Intraperitonea<br>I (i.p.)             | Single dose<br>30 min before<br>test                    | Exerted antidepressa nt-like effects by reducing immobility.[5]                                   |

**Table 2: Sodium Danshensu Dosage in Cardiovascular** and Metabolic Disease Models



| Disease<br>Model                                           | Mouse<br>Strain | Dosage                 | Administrat<br>ion Route   | Treatment<br>Duration                         | Key<br>Findings                                                                               |
|------------------------------------------------------------|-----------------|------------------------|----------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------|
| Atheroscleros<br>is                                        | ApoE-/-         | Not specified          | Not specified              | Not specified                                 | Stabilized vulnerable plaques and suppressed inflammatory responses.[6]                       |
| Doxorubicin-<br>Induced<br>Cardiotoxicity                  | KM mice         | 50 or 100<br>mg/kg/day | Intraperitonea<br>I (i.p.) | 3 consecutive<br>days prior to<br>doxorubicin | Improved cardiac function and reduced myocardial marker enzymes.[7]                           |
| Skeletal<br>Muscle Fiber<br>Formation<br>and<br>Metabolism | C57BL/6J        | 5 or 10<br>mg/kg/day   | Oral gavage                | 8 weeks                                       | Increased muscle mass and endurance, promoted transformatio n to oxidative muscle fibers. [8] |

## Table 3: Sodium Danshensu Dosage in Other Disease Models



| Disease<br>Model                      | Mouse<br>Strain | Dosage                                       | Administrat<br>ion Route | Treatment<br>Duration | Key<br>Findings                                        |
|---------------------------------------|-----------------|----------------------------------------------|--------------------------|-----------------------|--------------------------------------------------------|
| Pressure<br>Ulcers                    | ICR mice        | 0.5 g of cream (concentration not specified) | Topical                  | Daily for 14<br>days  | Promoted wound healing.[9]                             |
| Lewis Lung<br>Carcinoma<br>Xenografts | C57BL/6J        | Not specified                                | Not specified            | 7 days                | Enhanced radiorespons e, inhibited tumor angiogenesis. |

**Table 4: Toxicity Data in Rodents** 

| Species | LD50 / NOAEL                                       | Administration<br>Route | Key Findings                                                                        |
|---------|----------------------------------------------------|-------------------------|-------------------------------------------------------------------------------------|
| Mice    | LD50: 2356.33 mg/kg                                | Intragastric (i.g.)     | Dose-dependent<br>adverse effects and<br>mortality.[13][14]                         |
| Mice    | NOAEL: 1835 mg/kg;<br>LOAEL: 2000 mg/kg            | Not specified           | [14]                                                                                |
| Rats    | >1500 mg/kg                                        | Intravenous (i.v.)      | No signs of toxicity or mortality.[14]                                              |
| Rats    | No adverse effects at<br>50, 150, and 450<br>mg/kg | Intraperitoneal (i.p.)  | 90-day subchronic<br>study showed no<br>mortality or significant<br>changes.[3][14] |

## **Experimental Protocols**

## **Protocol 1: Focal Cerebral Ischemia Model**







Objective: To evaluate the effect of **Sodium Danshensu** on neurogenesis and angiogenesis following stroke.

#### Animal Model:

· Species: Mouse

Anesthesia: 3.5% isoflurane for induction, maintained at 1.5%.

#### Procedure:

- Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery occlusion model.
- Prepare Sodium Danshensu solution for injection.
- Administer Sodium Danshensu (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes after the onset of the ischemic insult.
- Continue daily i.p. injections until the animals are sacrificed.
- To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily, starting on day 3 post-ischemia.
- Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.
- Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization),
   angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]

Experimental Workflow for Focal Cerebral Ischemia Model





Click to download full resolution via product page

Caption: Workflow for **Sodium Danshensu** treatment in a mouse model of focal cerebral ischemia.

## Protocol 2: Skeletal Muscle Metabolism and Endurance Model



Objective: To assess the long-term effects of oral **Sodium Danshensu** on muscle mass and physical endurance.

#### Animal Model:

- Species: Mouse (e.g., C57BL/6J)
- Age: 4 weeks old at the start of the experiment.
- Acclimation: 1 week prior to treatment.

#### Procedure:

- House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum access to water and a standard chow diet.
- Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and High Dose SDSS (10 mg/kg).
- Dissolve Sodium Danshensu in saline.
- Administer the assigned treatment daily via oral gavage for 8 weeks.
- Monitor body weight regularly throughout the study.
- At the end of the 8-week period, perform functional tests:
  - Grip Strength Test: Use a grip strength meter to measure the maximal force.
  - Treadmill Endurance Test: Measure the total running distance until exhaustion.
- Following functional tests, perform a glucose tolerance test (GTT).
- Euthanize mice by an approved method (e.g., cervical dislocation).
- Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue.



 Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

### **Protocol 3: Cerebral Ischemia-Reperfusion Injury Model**

Objective: To investigate the acute neuroprotective effects of **Sodium Danshensu** against ischemia-reperfusion injury.

#### Animal Model:

- · Species: Mouse or Rat
- Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

#### Procedure:

- Anesthetize the animal.
- Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1-2 hours).
- Remove the occlusion to allow for reperfusion.
- Administer Sodium Danshensu (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein injection at the onset of reperfusion.
- Monitor neurological deficits at various time points post-reperfusion.
- After a set duration (e.g., 24 hours), sacrifice the animals.
- · Perfuse and collect brain tissue.
- Assess the extent of brain injury:
  - Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue remains white.
  - Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.



• Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

## **Signaling Pathways**

**Sodium Danshensu** exerts its effects through the modulation of several key signaling pathways.

### Nrf2/HO-1 and NF-kB Signaling in Wound Healing

In the context of pressure ulcer healing, **Sodium Danshensu** has been shown to activate the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-inflammatory NF-κB pathway.[9][10]





Click to download full resolution via product page

Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-kB pathways.

### **AKT1/mTOR Signaling in Cerebral Ischemia**

**Sodium Danshensu** has been identified to directly target and activate AKT1, a key protein in cell survival pathways. This activation leads to the phosphorylation of its downstream effector, mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]



Click to download full resolution via product page

Caption: Neuroprotective mechanism of **Sodium Danshensu** via the AKT1/mTOR pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enhanced Neurogenesis and Collaterogenesis by Sodium Danshensu Treatment After Focal Cerebral Ischemia in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium danshensu attenuates cerebral ischemia
   reperfusion injury by targeting AKT1 [frontiersin.org]
- 3. Sodium danshensu attenuates cerebral ischemia–reperfusion injury by targeting AKT1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium danshensu modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Danshensu Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Danshensu, a major water-soluble component of Salvia miltiorrhiza, enhances the radioresponse for Lewis Lung Carcinoma xenografts in mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]



- 14. Acute and subchronic toxicity of danshensu in mice and rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium danshensu attenuates cerebral ischemia-reperfusion injury by targeting AKT1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669798#sodium-danshensu-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com